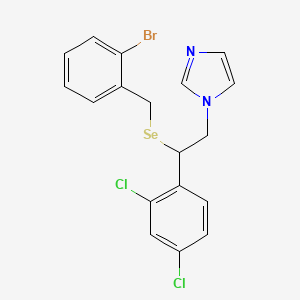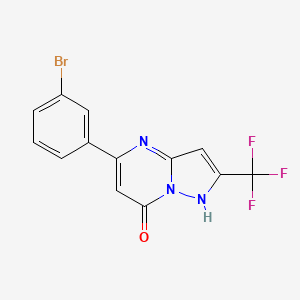
Brca2-rad51-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brca2-rad51-IN-1 is a small molecule inhibitor that targets the interaction between the breast cancer type 2 susceptibility protein and the RAD51 recombinase. This interaction is crucial for the repair of DNA double-strand breaks through homologous recombination. By inhibiting this interaction, this compound can potentiate DNA damage-induced cell death, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Brca2-rad51-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of N-acylhydrazone-based dynamic combinatorial chemistry to identify potential inhibitors of the RAD51-BRCA2 interaction . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and double-distilled water .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to monitor the production process.
化学反応の分析
Types of Reactions: Brca2-rad51-IN-1 primarily undergoes substitution reactions, where it interacts with specific binding sites on the RAD51 protein, displacing the natural binding partner, BRCA2 . This interaction is crucial for its inhibitory effect on the RAD51-BRCA2 protein-protein interaction.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include N-acylhydrazones, dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the final product.
Major Products Formed: The major product formed from the synthesis of this compound is the active inhibitor compound itself, which can then be used in various scientific research applications.
科学的研究の応用
Brca2-rad51-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein-protein interactions and the effects of small molecule inhibitors on these interactions . In biology, it is used to investigate the role of the RAD51-BRCA2 interaction in DNA repair and genome stability . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that are deficient in BRCA2, as it can potentiate the effects of DNA-damaging agents and enhance cancer cell death . In industry, it can be used in the development of new cancer therapies and in the screening of other potential inhibitors of protein-protein interactions .
作用機序
Brca2-rad51-IN-1 exerts its effects by binding to the RAD51 protein at the same site as the BRCA2 protein, thereby preventing the formation of RAD51-BRCA2 complexes . This inhibition disrupts the homologous recombination repair pathway, leading to the accumulation of DNA damage and subsequent cell death. The molecular targets of this compound include the RAD51 recombinase and the BRCA2 protein, both of which play crucial roles in DNA repair and genome stability .
類似化合物との比較
Brca2-rad51-IN-1 is unique in its ability to specifically target the RAD51-BRCA2 interaction, making it a valuable tool for studying this protein-protein interaction and its role in DNA repair . Similar compounds include other RAD51 inhibitors, such as CYT-0851 and RAD52 inhibitors, which also target the homologous recombination repair pathway but through different mechanisms . This compound stands out due to its specificity for the RAD51-BRCA2 interaction and its potential for use in cancer therapy .
特性
分子式 |
C13H7BrF3N3O |
|---|---|
分子量 |
358.11 g/mol |
IUPAC名 |
5-(3-bromophenyl)-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H7BrF3N3O/c14-8-3-1-2-7(4-8)9-5-12(21)20-11(18-9)6-10(19-20)13(15,16)17/h1-6,19H |
InChIキー |
MYALXKFAMHOEOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)N3C(=N2)C=C(N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)

![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
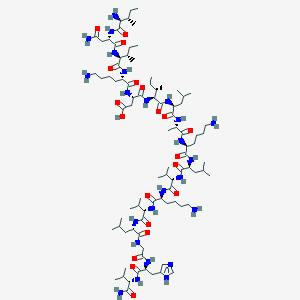
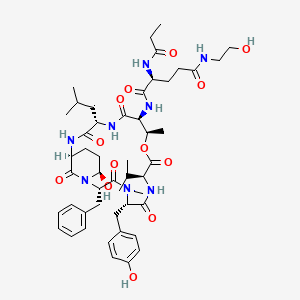
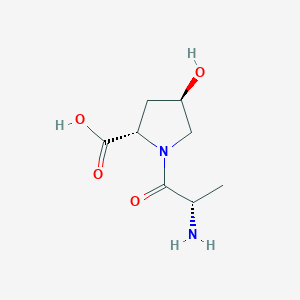
![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
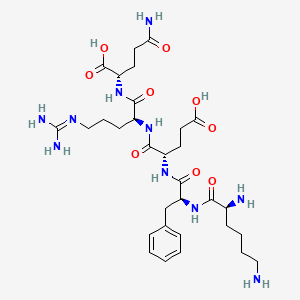
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
